molecular formula C22H15NO7 B11632879 SARS-CoV-2 3CLpro-IN-6

SARS-CoV-2 3CLpro-IN-6

Numéro de catalogue: B11632879
Poids moléculaire: 405.4 g/mol
Clé InChI: PXEAOWXHVUSAAR-LGMDPLHJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SARS-CoV-2 3CLpro-IN-6: is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. The 3C-like protease, also known as the main protease, is essential for the viral replication and transcription processes. By inhibiting this protease, this compound aims to prevent the virus from replicating and spreading within the host.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common method involves the use of solid-phase peptide synthesis, where peptides are assembled step-by-step on a solid support. The final product is then cleaved from the support and purified using techniques such as liquid chromatography and mass spectrometry .

Industrial Production Methods: For industrial-scale production, the compound can be synthesized using a prokaryotic expression system, such as Escherichia coli. The recombinant 3C-like protease is expressed and purified as a highly soluble and functionally active protease. This method allows for the production of large quantities of the compound, which is essential for its use in research and potential therapeutic applications .

Analyse Des Réactions Chimiques

Types of Reactions: SARS-CoV-2 3CLpro-IN-6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure and enhance its stability.

    Substitution: Substitution reactions involve replacing specific functional groups within the compound to improve its binding affinity to the 3C-like protease.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal yields and product purity .

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced inhibitory activity and stability. These modified compounds are then tested for their efficacy in inhibiting the 3C-like protease and preventing viral replication .

Applications De Recherche Scientifique

Chemistry: In chemistry, SARS-CoV-2 3CLpro-IN-6 is used as a model compound to study the inhibition mechanisms of viral proteases. Researchers use it to develop new synthetic methods and optimize reaction conditions for producing similar inhibitors .

Biology: In biological research, the compound is used to study the replication and transcription processes of the SARS-CoV-2 virus. It helps in understanding how the virus interacts with host cells and identifying potential targets for antiviral therapies .

Medicine: In medicine, this compound is being investigated as a potential therapeutic agent for treating COVID-19. Clinical trials are conducted to evaluate its safety, efficacy, and pharmacokinetics in humans .

Industry: In the pharmaceutical industry, the compound is used in high-throughput screening assays to identify new inhibitors of the 3C-like protease. It serves as a reference compound for developing new antiviral drugs .

Comparaison Avec Des Composés Similaires

Similar Compounds:

Uniqueness: SARS-CoV-2 3CLpro-IN-6 is unique in its ability to form a stable covalent bond with the active site cysteine residue, providing prolonged inhibition of the protease. This stability makes it a promising candidate for further development as a therapeutic agent against COVID-19 .

Propriétés

Formule moléculaire

C22H15NO7

Poids moléculaire

405.4 g/mol

Nom IUPAC

methyl (Z)-3-benzoyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxobut-3-enoate

InChI

InChI=1S/C22H15NO7/c1-29-22(26)21(25)17(20(24)14-7-3-2-4-8-14)13-15-11-12-19(30-15)16-9-5-6-10-18(16)23(27)28/h2-13H,1H3/b17-13-

Clé InChI

PXEAOWXHVUSAAR-LGMDPLHJSA-N

SMILES isomérique

COC(=O)C(=O)/C(=C\C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])/C(=O)C3=CC=CC=C3

SMILES canonique

COC(=O)C(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.